Benzyl 1-aminocyclobutane-1-carboxylate
Description
Significance of Conformationally Constrained Amino Acids
Conformationally constrained amino acids are invaluable tools in drug design and the study of peptide structure-activity relationships. By restricting the rotational freedom of the peptide backbone and side chains, these modified amino acids help to lock a peptide into a specific, biologically active conformation. This pre-organization can lead to enhanced binding affinity and selectivity for a target receptor or enzyme. Furthermore, the introduction of such constraints can improve the metabolic stability of peptides by making them less susceptible to enzymatic degradation.
The ability to control the conformation of a peptide allows researchers to probe the specific spatial arrangement of functional groups required for biological activity. This has profound implications for the rational design of therapeutic agents with improved potency and pharmacokinetic profiles.
Role of the Cyclobutane (B1203170) Moiety in Bioactive Scaffolds
The cyclobutane ring, a four-membered carbocycle, is a key structural motif found in a variety of natural products and synthetic bioactive molecules. cymitquimica.com Its incorporation into a molecule imparts a significant degree of rigidity. cymitquimica.com When integrated into an amino acid structure, the cyclobutane moiety serves as a compact and sterically defined scaffold. This can influence the local conformation of a peptide chain, inducing specific turns or helical structures. The defined stereochemistry of substituted cyclobutanes allows for the precise positioning of side-chain functionalities in three-dimensional space, a critical factor in molecular recognition.
Overview of Benzyl (B1604629) 1-aminocyclobutane-1-carboxylate in Academic Investigations
Benzyl 1-aminocyclobutane-1-carboxylate is a derivative of 1-aminocyclobutane-1-carboxylic acid (ACBC), a well-studied conformationally constrained amino acid. The primary role of the benzyl group in this compound is to serve as a protecting group for the carboxylic acid functionality. In peptide synthesis, it is crucial to selectively protect reactive groups to ensure the formation of the desired amide bonds in the correct sequence. The benzyl ester is a commonly used protecting group because it is stable under many reaction conditions but can be readily removed by catalytic hydrogenolysis.
While direct academic investigations focusing solely on this compound are not extensively documented in publicly available literature, its importance lies in its utility as a building block for the synthesis of peptides and peptidomimetics containing the 1-aminocyclobutane-1-carboxylic acid residue. These modified peptides are then used in a variety of research applications, including the study of protein structure and function, and the development of novel therapeutic agents. The parent compound, ACBC, has been shown to act as a specific antagonist of the N-methyl-D-aspartate (NMDA) receptor coupled glycine (B1666218) receptor.
Below is a data table summarizing the basic chemical properties of the hydrochloride salt of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.71 g/mol |
| CAS Number | 1909318-90-6 |
| Appearance | Solid |
| Purity | ≥95% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 1-aminocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-12(7-4-8-12)11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGVWGYZMKMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622597 | |
| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125483-56-9 | |
| Record name | Benzyl 1-aminocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Medicinal Chemistry and Drug Discovery
Modulators of Enzyme and Receptor Activities
The rigid, cyclic structure of the aminocyclobutane moiety confers unique conformational constraints that allow for specific interactions with various biological targets, leading to the modulation of their functions.
Inhibition of 1-aminocyclopropane-1-carboxylate (ACC) Oxidase Activity
The unesterified parent compound, 1-aminocyclobutane-1-carboxylate (ACBC), has been identified as a potent inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) oxidase. chemicalbook.com This enzyme catalyzes the final step in the biosynthesis of ethylene (B1197577), a key plant hormone involved in processes such as fruit ripening and senescence.
Research on ACC oxidase purified from carnation petals revealed that ACBC acts as a competitive inhibitor of the enzyme. chemicalbook.com The inhibition constant (Ki) for ACBC was determined to be in the range of 20-30 µM. chemicalbook.com This demonstrates a strong binding affinity, which is approximately five-fold higher than that of the natural substrate, ACC, for which the Michaelis constant (Km) was calculated to be between 111-125 µM. chemicalbook.com Unlike the natural substrate ACC, which can cause time-dependent inactivation of the enzyme, ACBC does not induce such inactivation. chemicalbook.com This inhibitory action suggests that ACBC and its derivatives could have applications in controlling ethylene production in plants.
Table 1: Kinetic Parameters for ACC Oxidase Inhibition by ACBC
| Compound | Target Enzyme | Inhibition Type | Ki (µM) | Substrate | Substrate Km (µM) |
|---|
Ligands for N-methyl-D-aspartate (NMDA)-associated Glycine (B1666218) Receptors
1-aminocyclobutane-1-carboxylate (ACBC) has been characterized as a specific antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor complex. pharmaffiliates.comnih.gov The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. For the receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites.
ACBC acts as an antagonist at this glycine binding site, thereby preventing the receptor activation that is mediated by the binding of the co-agonist. pharmaffiliates.com Derivatives of 1-aminocyclobutane-1-carboxylic acid have also been synthesized and evaluated for their antagonist activity at NMDA receptor sites, with some showing potent and selective action.
Cathepsin-Inhibiting Activities
The structural scaffold of 1-aminocyclobutane-1-carboxylic acid is utilized in the development of enzyme inhibitors targeting cathepsins. Specifically, the N-Boc protected form of the amino acid, N-Boc-1-aminocyclobutane-1-carboxylic acid, serves as a building block in the synthesis of dipeptidyl nitriles designed as cathepsin inhibitors. chemicalbook.comchemdad.com Cathepsins are a class of proteases that are involved in various physiological and pathological processes, including cancer progression, making their inhibition a target for therapeutic intervention.
TRPA1 Receptor Antagonism
The 1-aminocyclobutane-1-carboxylic acid moiety is also a component in the synthesis of novel antagonists for the Transient Receptor Potential Ankylrin 1 (TRPA1) receptor. chemicalbook.comchemdad.com N-Boc-1-aminocyclobutane-1-carboxylic acid is used to prepare alkyl-oxo-aryl amides that function as TRPA1 receptor antagonists. chemicalbook.comchemdad.com The TRPA1 channel is a non-selective cation channel primarily expressed in sensory neurons and is implicated in pain, inflammation, and respiratory conditions. The development of TRPA1 antagonists is an active area of research for new analgesic and anti-inflammatory drugs.
Matrix Metalloproteinase (MMP) Inhibition
Derivatives of 1-aminocyclobutane-1-carboxylic acid have been investigated for their potential to inhibit matrix metalloproteinases (MMPs). A patent describes the use of 1-aminocyclobutane-1-carboxylic acid in the synthesis of arylsulfonylamino hydroxamic acid derivatives. These derivatives are designed to act as inhibitors of MMPs, a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in diseases such as arthritis and cancer.
Anticancer Activity and Related Investigations
The unique properties of 1-aminocyclobutane-1-carboxylic acid have led to its investigation in the context of cancer diagnosis and therapy.
Radiolabeled versions of 1-aminocyclobutane-1-carboxylic acid, such as ¹¹C-labeled ACBC, have been developed as potential tumor-seeking agents for use in Positron Emission Tomography (PET) imaging. nih.govresearchgate.net Studies have shown that these artificial amino acids are preferentially incorporated by various types of tumors. nih.gov This increased uptake in cancer cells compared to normal tissue allows for the visualization of tumors. The mechanism of uptake is thought to involve amino acid transporter systems, which are often upregulated in cancer cells to meet their high metabolic demands. americanchemicalsuppliers.com
Furthermore, boronated derivatives of 1-aminocyclobutane-1-carboxylic acid have been explored as potential agents for Boron Neutron Capture Therapy (BNCT). BNCT is a targeted radiation therapy that relies on the selective accumulation of boron-containing compounds in tumor cells.
While a study on spirocyclic cyclodipeptides derived from 1-amino-1-cyclobutane carboxylic acid showed some inhibition of proliferative activity in a chick embryotoxicity screening test, the activity was generally lower compared to derivatives containing a cyclopentane (B165970) ring. chemdad.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1-aminocyclobutane-1-carboxylate (ACBC) |
| 1-aminocyclopropane-1-carboxylate (ACC) |
| Benzyl (B1604629) 1-aminocyclobutane-1-carboxylate |
| D-serine |
| Glutamate |
| Glycine |
Cytotoxicity in Human Leukemia Cell Lines (K562 and CEM)
Currently, there is a lack of specific published research detailing the cytotoxic effects of Benzyl 1-aminocyclobutane-1-carboxylate on the human leukemia cell lines K562 (chronic myelogenous leukemia) and CEM (acute lymphoblastic leukemia). However, the broader class of benzyl-containing compounds has been a subject of interest in oncology research. The benzyl group, a simple aromatic moiety, is a common scaffold in many biologically active molecules and can contribute to interactions with cellular targets.
Future research could explore the potential of this compound to inhibit the proliferation of these cancer cell lines. Such studies would typically involve treating K562 and CEM cells with varying concentrations of the compound and assessing cell viability over time using assays such as the MTT or trypan blue exclusion assays.
Hypothetical Research Data on Cytotoxicity:
| Cell Line | Compound Concentration (µM) | % Cell Viability (after 48h) |
| K562 | Control | 100% |
| 10 | Data Not Available | |
| 50 | Data Not Available | |
| 100 | Data Not Available | |
| CEM | Control | 100% |
| 10 | Data Not Available | |
| 50 | Data Not Available | |
| 100 | Data Not Available |
Induction of Apoptosis Mechanisms
Similarly, specific data on the ability of this compound to induce apoptosis (programmed cell death) in K562 and CEM cells is not currently available in scientific literature. Apoptosis is a key mechanism by which many chemotherapeutic agents exert their anticancer effects. The process involves a cascade of molecular events leading to characteristic morphological changes in the cell, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies.
Should this compound exhibit cytotoxic activity, subsequent investigations would be necessary to determine if this is mediated through the induction of apoptosis. Techniques such as flow cytometry with Annexin V/propidium iodide staining, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and DNA fragmentation assays would be employed to elucidate the underlying mechanisms.
Neuropharmacological Profiles
The core structure of the compound, 1-aminocyclobutane-1-carboxylic acid (ACBC), is known to interact with the central nervous system, suggesting that its benzyl ester derivative may also possess neuropharmacological activity.
Excitatory Amino Acid Receptor Site Antagonism
Derivatives of 1-aminocyclobutane-1-carboxylic acid have been synthesized and evaluated for their ability to act as antagonists at excitatory amino acid (EAA) receptor sites, particularly the N-methyl-D-aspartate (NMDA) receptor. nih.gov These receptors are crucial for synaptic plasticity and neuronal communication, and their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.
While direct evidence for this compound is wanting, the parent compound, ACBC, has been characterized as a ligand for the NMDA-associated glycine receptor. The addition of a benzyl group could influence its binding affinity and selectivity for different EAA receptor subtypes. Research in this area would involve electrophysiological and radioligand binding assays to determine the compound's antagonist activity at NMDA and other EAA receptors.
Anticonvulsant Activity
The antagonism of EAA receptors is a well-established mechanism for anticonvulsant drugs. Given the potential for 1-aminocyclobutane-1-carboxylic acid derivatives to act as NMDA receptor antagonists, it is plausible that this compound could exhibit anticonvulsant properties. nih.gov
Evaluation of such activity would typically involve animal models of seizures, such as the maximal electroshock seizure (MES) test or the pentylenetetrazol (PTZ)-induced seizure model. In these models, the ability of the compound to prevent or delay the onset of seizures and reduce their severity would be assessed.
Hypothetical Research Data on Anticonvulsant Activity:
| Animal Model | Compound | Protection against Seizures (%) |
| MES Test | Vehicle Control | 0% |
| This compound | Data Not Available | |
| PTZ Test | Vehicle Control | 0% |
| This compound | Data Not Available |
Integration into Peptide and Peptidomimetic Systems
Conformationally Constrained Peptides
The rigid cyclobutane (B1203170) scaffold of 1-aminocyclobutane-1-carboxylic acid (ACBC) is utilized to impose conformational constraints on peptides. This pre-organization of the peptide backbone is a key strategy in the design of peptidomimetics to enhance metabolic stability and create specific three-dimensional structures for targeted biological interactions. nih.gov
The synthesis of conformationally constrained β-peptides often involves the incorporation of cyclic β-amino acids like derivatives of aminocyclobutane-1-carboxylic acid. Stereocontrolled synthetic methods have been developed to prepare bis(cyclobutane) β-dipeptides in high yields. nih.gov These synthetic routes allow for the creation of both enantiomers and diastereomers, providing a range of building blocks for constructing highly rigid peptide structures. nih.gov The cyclobutane ring acts as a structure-promoting unit, inducing defined conformations even in short peptide sequences. nih.gov
The incorporation of the 1-aminocyclobutane-1-carboxylic acid (ACBC) residue significantly influences the secondary structure of peptides. Conformational energy calculations on model peptides containing ACBC reveal that these molecules can adopt a variety of regular, low-energy structures. nih.gov Depending on the substituents present on the cyclobutane ring, the energetically favored conformations include helical structures, such as the alpha-helix and 3(10)-helix, as well as turn structures like the γ-turn (also known as a 2.2(7) helix). nih.gov This ability to induce specific folding patterns is critical for designing peptides that can mimic the bioactive conformations of natural proteins and peptides.
Researchers have successfully synthesized diastereomeric bis(cyclobutane) γ-dipeptides, representing a novel class of γ-peptides. researchgate.net These molecules are created from enantiomers of protected 3-amino-2,2-dimethyl-1-carboxylic acid. researchgate.net Additionally, stereocontrolled methods have been established for producing bis(cyclobutane) β-dipeptides. nih.gov The defined stereochemistry and rigid nature of these dipeptides make them ideal units for oligomerization, leading to the formation of longer, highly structured γ- or β-peptides with predictable conformations. Mixed oligomers have also been prepared using cyclobutane residues in combination with other amino acids like GABA. researchgate.net
Ribosomal Incorporation of Cyclic β-Amino Acids
Expanding the genetic code to include non-canonical amino acids is a significant goal in synthetic biology. Research has demonstrated the feasibility of incorporating cyclic β-amino acids into peptides using the cell's natural protein synthesis machinery, the ribosome. rsc.orgrsc.org This is achieved through techniques like genetic code reprogramming. rsc.orgrsc.org While the natural translation machinery shows a preference for L-α-amino acids, studies have shown that cyclic β-amino acids can be charged to tRNA and incorporated into a growing polypeptide chain. rsc.org The efficiency of this process can be enhanced through the addition of elongation factor P. rsc.orgrsc.org Furthermore, the use of an editing-deficient valine-tRNA synthetase has shown high promiscuity, enabling the ribosomal translation of various non-canonical amino acids, including cyclic β-amino acids. nih.gov
Applications in Peptide-Based Therapeutics
The use of conformationally constrained amino acids like 1-aminocyclobutane-1-carboxylic acid derivatives is a key strategy in developing peptide-based therapeutics. nih.gov By restricting the peptide's flexibility, these residues can increase resistance to enzymatic degradation, a major hurdle for therapeutic peptides. acs.org For example, derivatives of 1-aminocyclobutane-1-carboxylic acid have been incorporated into analogs of the immunomodulatory peptide tuftsin (B1682037). acs.org The resulting "methano" tuftsin analogs, particularly those with modifications at the proteolytically sensitive Thr-Lys bond, exhibited high resistance to hydrolysis in human serum compared to the parent peptide. acs.org Moreover, some of these analogs showed considerably higher biological activity in stimulating interleukin-6 (IL-6) secretion by macrophages, demonstrating that the structural constraints can lead to enhanced therapeutic potency. acs.org
| Tuftsin Analog | Modification | Relative Activity (IL-6 Secretion) | Enzymatic Stability |
| [MThr¹]tuftsin | ACBC derivative at position 1 | More active than tuftsin | High resistance |
| [MOrn²]tuftsin | ACBC derivative at position 2 | As potent as tuftsin | High resistance |
| [MVal³]tuftsin (isomer a) | ACBC derivative at position 3 | More active than tuftsin | Not specified |
This table summarizes the findings on tuftsin analogs incorporating 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives. acs.org
Structure-Activity Relationships in Peptide Sweeteners
The structural characteristics of the C-terminal amino acid play a crucial role in the taste of L-aspartyl dipeptide sweeteners. Studies have investigated the incorporation of various α-aminocycloalkanecarboxylic acids into these dipeptides to understand the structure-activity relationship. nih.gov Research found that L-aspartic acid-based dipeptide derivatives containing α-aminocyclobutanecarboxylic acid methyl ester are sweet. nih.gov This finding is part of a broader trend where the size of the cycloalkane ring significantly impacts the taste. While smaller rings like cyclopropane (B1198618) and cyclobutane in the C-terminal position result in a sweet taste, increasing the ring size to cyclohexane (B81311) or cycloheptane (B1346806) leads to bitter compounds. nih.gov This demonstrates a clear relationship between the molecular volume and conformation of the C-terminal residue and the resulting taste perception.
| C-Terminal Residue (Methyl Ester) | Resulting Taste |
| α-Aminoisobutyric acid | Sweet |
| α-Aminocyclopropanecarboxylic acid | Sweet |
| α-Aminocyclobutanecarboxylic acid | Sweet |
| α-Aminocyclopentanecarboxylic acid | Sweet |
| α-Aminocyclohexanecarboxylic acid | Bitter |
| α-Aminocycloheptanecarboxylic acid | Bitter |
| α-Aminocyclooctanecarboxylic acid | Tasteless |
This table illustrates the effect of the C-terminal amino acid's ring size on the taste of L-aspartyl dipeptide esters, based on data from structure-activity relationship studies. nih.gov
Structure Activity Relationship Sar Studies and Computational Approaches
Impact of Substituent Effects on Biological Activity
The biological activity of molecules containing the 1-aminocyclobutane-1-carboxylate core can be significantly modulated by the introduction of various substituents. These modifications can alter the compound's electronic properties, steric profile, and lipophilicity, thereby influencing its interaction with target receptors or enzymes. For instance, studies on analogs have shown that N-substituted derivatives can affect activity, as seen in the case of 1-aminocyclobutane-1-carboxylate (ACBC) and its derivatives, which have been shown to delay the onset of senescence in cut carnation flowers, indicating a tangible biological effect tied to its structure. nih.gov
The electronic nature of substituents on aromatic rings attached to the cyclobutane (B1203170) framework plays a critical role in modulating reactivity and, by extension, biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the electron density distribution across the molecule, affecting its binding affinity and intrinsic activity.
In studies on related cyclobutane precursors, the presence of an electron-withdrawing trifluoromethyl group on a monophosphine ligand was found to be optimal for palladium-catalyzed aminocarbonylation reactions, leading to high yields of the desired amide product. nih.gov Conversely, the presence of a para-methoxy group, a strong electron-donating group, on a cyclobutanol (B46151) substrate resulted in a significantly lower product yield, with a substantial amount of self-coupling byproducts from Friedel-Crafts reactions. nih.gov While this relates to synthetic accessibility, it underscores the profound impact of electronic effects on the chemical behavior of the molecule, which is often correlated with its biological interactions.
Table 1: Impact of Electronic Group on Reaction Yield of Substituted Cyclobutanol Analogs
| Substituent Group | Electronic Nature | Position | Product Yield | Reference |
| Methoxy | Electron-Donating | para | 36% | nih.gov |
| Trifluoromethyl* | Electron-Withdrawing | Not Applicable | 91% | nih.gov |
Note: The trifluoromethyl group was on the ligand used in the reaction, not directly on the cyclobutanol substrate, but illustrates the influence of EWGs in the chemical transformation of these scaffolds.
The specific placement of substituents on an aromatic ring, such as the benzyl (B1604629) group in Benzyl 1-aminocyclobutane-1-carboxylate, can dramatically alter the compound's potency and selectivity. The ortho, meta, and para positions offer distinct spatial arrangements that can either facilitate or hinder optimal interactions with a biological target's binding site.
Research on the aminocarbonylation of 1-aryl-substituted cyclobutanols demonstrated that the substitution pattern on the aromatic ring was generally well-tolerated, with ortho-, meta-, and para-substituted substrates all providing the corresponding products in good to excellent yields. nih.gov This suggests that the cyclobutane scaffold is synthetically versatile, allowing for the exploration of different substitution patterns. In SAR studies of other molecular classes, such as YC-1 analogs, ortho-fluoro substitution on a benzyl ring resulted in better inhibitory activity compared to meta and para derivatives, highlighting the critical role of positional isomerism in determining biological potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are built by correlating variations in the physicochemical properties of the compounds, known as molecular descriptors, with changes in their observed biological responses. mdpi.com For a series of this compound analogs, a QSAR study would involve calculating a wide range of descriptors and using statistical methods like multiple linear regression (MLR) to build a predictive model. mdpi.com A statistically robust QSAR model, validated through methods like leave-one-out cross-validation and external validation, can be a powerful tool for predicting the activity of new, unsynthesized compounds and prioritizing synthetic efforts. nih.govmdpi.com
The core of QSAR lies in identifying the key structural descriptors that govern biological activity. These descriptors can be categorized into several types, including electronic (e.g., electronegativity, electron density), steric (e.g., van der Waals volume, molecular shape), and hydrophobic (e.g., logP). nih.gov A successful QSAR model reveals which properties are pivotal for the desired biological outcome. For example, a model might suggest that increased van der Waals volume and specific electronic properties are crucial for anti-tuberculosis activity in a series of quinolinone-based compounds. nih.gov By understanding this correlation, chemists can rationally design new derivatives of this compound with an enhanced probability of success.
Table 2: Conceptual QSAR Descriptors and Their Potential Correlation with Biological Activity
| Structural Descriptor | Physicochemical Property | Potential Impact on Biological Activity |
| LogP | Lipophilicity/Hydrophobicity | Influences cell membrane permeability and transport to the target site. |
| Molecular Weight (MW) | Size | Can affect diffusion rates and fit within a binding pocket. |
| Topological Polar Surface Area (TPSA) | Polarity | Relates to hydrogen bonding potential and membrane penetration. |
| Van der Waals Volume | Steric Bulk | Determines the steric fit of the molecule within a receptor site. nih.gov |
| Electronegativity | Electronic | Influences the nature of intermolecular interactions like hydrogen bonds. nih.gov |
Stereochemical Influences on Pharmacological Properties
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological properties. Since biological systems, including enzymes and receptors, are chiral, they can interact differently with different stereoisomers of a chiral drug. nih.gov One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. nih.gov Therefore, understanding the influence of stereochemistry is essential for designing selective and effective therapeutic agents based on the 1-aminocyclobutane-1-carboxylate scaffold.
The specific 3D orientation of functional groups dictates how well a molecule can fit into its biological target's binding site. Different stereoisomers present these groups in different spatial positions, leading to variations in binding affinity.
Studies on cyclobutane-containing analogs of Combretastatin A4, which act as tubulin inhibitors, provide a clear example of this principle. The cis and trans diastereomers of these compounds were synthesized and evaluated for their biological activity. nih.gov Molecular docking and dynamics simulations revealed that the isomers formed different interactions within the colchicine (B1669291) binding site of tubulin. nih.gov For the cis isomer, a significant steric effect was observed between the cyclobutane ring and a specific protein loop (T7 loop), while still allowing for other favorable stacking interactions. nih.gov This differential binding, dictated by the stereochemistry of the cyclobutane ring, correlated well with the experimentally observed cytotoxicity data, underscoring the direct link between stereochemical configuration and binding affinity. nih.gov Similarly, studies on peptide analogs containing cyclic amino acids have shown that positional and stereochemical modifications can lead to significant changes in receptor interaction and biological potency. nih.gov
Table 3: Stereoisomer Interactions of a Cyclobutane Analog with Tubulin
| Isomer | Key Interaction with Tubulin | Predicted Stability | Correlation with Activity | Reference |
| cis | Steric effect with T7 loop; Stacking with Leu 246; Interaction with T5 loop | Less stable than cyclopropane (B1198618) counterparts but biologically active | Good agreement with cytotoxicity data | nih.gov |
| trans | Interactions with Cys 239 via hydrogen bonds and π-stacking | Less stable interactions with T5 loop compared to cis isomer | Good agreement with cytotoxicity data | nih.gov |
Stereochemical Matching and Conformational Preferences in Peptides
Research into the conformational properties of peptides containing the closely related 1-aminocyclobutane-1-carboxylic acid (Ac4c) residue has provided valuable insights. nih.govnih.gov Computational energy calculations and experimental data from X-ray diffraction, FT-IR, and 1H-NMR studies have demonstrated that the Ac4c residue is a potent promoter of ordered structures such as β-turns and helices. nih.gov
One of the key structural features of the Ac4c residue within a peptide is the significant expansion of the N-Cα-C' bond angle (τ) from the standard tetrahedral value. nih.gov This geometric distortion is a direct result of the steric strain imposed by the cyclobutane ring.
The conformational preferences of Ac4c-containing peptides are not limited to a single structure but rather a family of related folded conformations. Molecular mechanics calculations have shown that low-energy models can adopt conformations characteristic of various regular structures. nih.gov The energetically most favored conformations are often the γ-turn (also known as a 2.2(7) helix) and α-/3(10)-helical structures. nih.gov The specific preference for a right-handed or left-handed helical sense can be influenced by the nature of substituents on the cyclobutane ring. nih.gov
The following table summarizes the key conformational tendencies of peptides incorporating the 1-aminocyclobutane-1-carboxylic acid residue, which serves as a foundational model for understanding the behavior of its benzyl ester derivative.
| Favored Conformation | Key Structural Features | Supporting Evidence |
|---|---|---|
| β-Turn | Promotes chain reversal, a common motif in proteins. | X-ray diffraction, FT-IR, and 1H-NMR studies of Ac4c-containing peptides. nih.gov |
| γ-Turn (2.2(7) Helix) | One of the most energetically favored models. | Conformational energy calculations. nih.gov |
| α-Helix / 3(10)-Helix | Energetically favored, with handedness influenced by ring substituents. | Conformational energy calculations. nih.gov |
| Polyproline II-type Helix | Observed in some low-energy models. | Conformational energy calculations. nih.gov |
The stereochemistry of the cyclobutane ring itself is a critical determinant of the peptide's folding pattern. Studies on diastereomeric peptides containing (1R,2S)- and (1S,2S)-2-aminocyclobutane-1-carboxylic acid have shown that the relative configuration of the substituents on the cyclobutane ring dictates the adoption of either a folded or an extended strand-like structure. uab.cat Peptides with a trans-cyclobutane residue tend to adopt more folded structures, stabilized by intra- or inter-residue hydrogen bonds, whereas those with a cis-cyclobutane residue favor more linear conformations. uab.cat This highlights that the specific stereochemical arrangement of the this compound unit will be a decisive factor in controlling the peptide's secondary structure.
The table below outlines the influence of stereoisomerism on the conformation of peptides containing a cyclobutane amino acid residue, based on findings from related compounds.
| Cyclobutane Ring Stereochemistry | Observed Peptide Conformation | Underlying Reason |
|---|---|---|
| trans-isomer | More folded structure | Facilitates the formation of intra- or inter-residue hydrogen bonds. uab.cat |
| cis-isomer | Strand-like (extended) structure | Steric hindrance may disfavor the formation of compact, folded structures. uab.cat |
Advanced Characterization and Analytical Methodologies in Research Contexts
Spectroscopic Analysis in Structural Elucidation (e.g., NMR, IR, MS for confirming research findings)
Spectroscopic techniques are indispensable for elucidating the molecular structure of Benzyl (B1604629) 1-aminocyclobutane-1-carboxylate, confirming the presence of key functional groups, and establishing the connectivity of its atomic framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) (-CH₂) protons, and the protons of the cyclobutane (B1203170) ring. The aromatic protons typically appear as a multiplet in the range of δ 7.3-7.5 ppm. rsc.org The singlet for the benzylic protons is anticipated around δ 5.2-5.4 ppm. rsc.org The cyclobutane ring protons would produce complex multiplets at higher field strengths.
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. Characteristic signals include those for the ester carbonyl carbon (around δ 165-175 ppm), the carbons of the aromatic ring (δ 127-136 ppm), the benzylic carbon (around δ 66-68 ppm), and the quaternary and methylene carbons of the cyclobutane ring. rsc.org
Interactive Data Table: Expected NMR Chemical Shifts (δ) in CDCl₃
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic C-H | 7.3-7.5 (m) | 127-129 |
| Benzylic C-H₂ | 5.2-5.4 (s) | 66-68 |
| Ester C=O | --- | 165-175 |
| Cyclobutane C-H₂ | Multiplets | ~20-40 |
| Quaternary C-NH₂ | --- | ~55-65 |
Data are estimated based on typical values for benzyl esters and aminocyclobutane derivatives. rsc.org
Infrared (IR) Spectroscopy is used to identify the principal functional groups. The IR spectrum of Benzyl 1-aminocyclobutane-1-carboxylate would feature characteristic absorption bands. A strong absorption between 1730-1750 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch. libretexts.org The N-H stretching vibration of the primary amine group would appear in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹, while C-H stretches for the aliphatic cyclobutane and benzylic groups are found just below 3000 cm⁻¹. libretexts.org The formation of a carboxylate salt, which is not the case for the ester but is relevant for the parent amino acid, would show strong asymmetric and symmetric stretches between 1540-1650 cm⁻¹ and 1360-1450 cm⁻¹, respectively. spectroscopyonline.com
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3030 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Ester) | 1730 - 1750 | Strong |
| Aromatic C=C Bending | 1450 - 1600 | Medium |
Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. Common fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the cyclobutane ring, providing further structural confirmation. The parent compound, 1-aminocyclobutane-1-carboxylic acid, has a molecular weight of 115.13 g/mol . nih.gov
Chromatographic Techniques for Purity and Stereoisomer Analysis (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of this compound and for separating its enantiomers. thomassci.com
For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed. scirp.org This involves a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scirp.org A gradient elution program may be used to ensure the separation of the main compound from any starting materials, byproducts, or degradation products. scirp.org Detection is commonly performed using a UV detector, with the wavelength set to maximize the absorbance of the benzyl group's aromatic system (e.g., ~254 nm). scirp.org The purity of related compounds, such as the hydrochloride salt of 1-aminocyclobutane-1-carboxylic acid, is often specified as ≥ 98% by HPLC. thomassci.com
The separation of enantiomers (chiral resolution) is critical since the biological activity of chiral molecules often resides in a single enantiomer. nih.gov As this compound is chiral, specialized chiral chromatography is required. This is most often achieved using a chiral stationary phase (CSP). nih.govyakhak.org
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic antibiotic CSPs (e.g., teicoplanin) are highly effective for separating the enantiomers of unusual amino acids and their derivatives. yakhak.orgmst.edu
Mobile Phase: The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like 2-propanol or ethanol, is optimized to achieve the best separation (resolution) between the enantiomeric peaks. yakhak.org
Derivatization: In some cases, derivatization of the amine group with a fluorogenic agent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be performed to enhance detection sensitivity, particularly with fluorescence detectors. yakhak.org
X-ray Crystallography for Absolute Configuration and Conformational Studies
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule at atomic resolution. nih.gov It provides unambiguous proof of its molecular connectivity, conformation, and, for chiral molecules, its absolute configuration. nih.gov
For a chiral compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a wealth of structural information. The analysis would confirm the spatial arrangement of the benzyl ester and amino groups around the quaternary chiral center on the cyclobutane ring.
Absolute Configuration: By using anomalous dispersion, X-ray crystallography can determine the absolute configuration of the chiral center, definitively assigning it as either (R) or (S) according to Cahn-Ingold-Prelog rules. wikipedia.orglibretexts.org This is a critical piece of information that cannot be reliably obtained from spectroscopic methods alone. nih.gov The configuration of naturally occurring amino acids is typically designated as L, which for most, corresponds to the S-configuration. medschoolcoach.comlibretexts.org
Conformational Studies: The crystal structure reveals the preferred conformation of the molecule in the solid state. This includes the pucker of the cyclobutane ring and the orientation of the bulky benzyl and carboxylate substituents. In the solid state, amino acid derivatives often exist as zwitterions and form extensive networks of hydrogen bonds, which influence their packing and conformation. researchgate.net Analysis of the crystal structure of related β-amino acid derivatives has shown that six-membered heterocyclic precursors can adopt flattened boat- or envelope-like conformations. researchgate.net
While a specific crystal structure for this compound was not found in the search results, the application of this technique to related aminocycloalkane carboxylic acids demonstrates its power in confirming structures and assigning absolute stereochemistry. researchgate.net
Future Perspectives and Emerging Research Avenues
Development of Novel Therapeutic Agents
The primary application of Benzyl (B1604629) 1-aminocyclobutane-1-carboxylate lies in its role as a protected precursor to 1-aminocyclobutane-1-carboxylic acid (ACBC), a constrained amino acid analog. The incorporation of such conformationally restricted amino acids into peptides can lead to enhanced enzymatic stability and a more defined structure, which is often crucial for potent and selective biological activity. thieme-connect.de
Future research is poised to leverage this compound in the development of innovative therapeutics across several domains. One significant area is in the design of peptide-based drugs. By replacing natural amino acids with the cyclobutane (B1203170) moiety derived from Benzyl 1-aminocyclobutane-1-carboxylate, scientists can create peptides that are more resistant to degradation in the body and have a higher affinity for their targets. rsc.org This approach is particularly promising for developing new treatments for metabolic disorders, cancer, and infectious diseases, where peptide therapeutics are already making a significant impact.
Furthermore, derivatives of 1-aminocyclobutane-1-carboxylic acid have shown activity as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. researchgate.netacs.org This opens the door for the development of novel drugs targeting neurological and psychiatric conditions such as epilepsy, chronic pain, and depression. The benzyl ester provides a convenient chemical handle for the synthesis of a diverse library of derivatives to explore this therapeutic potential more fully.
Advancements in Asymmetric Synthesis
While the synthesis of racemic 1-aminocyclobutane-1-carboxylic acid derivatives is well-established, the development of efficient and scalable asymmetric methods to produce enantiomerically pure forms remains a critical area of research. The biological activity of chiral molecules is often confined to a single enantiomer, making stereoselective synthesis paramount for drug development.
Emerging research is focusing on catalytic enantioselective methods to produce chiral cyclobutane amino acids. nih.govrsc.org These approaches often involve the use of chiral catalysts to control the stereochemical outcome of the reaction, providing access to either enantiomer of the target molecule with high purity. Future advancements in this area will likely involve the development of novel catalysts and synthetic routes that are more efficient, cost-effective, and environmentally friendly. The ability to selectively synthesize specific stereoisomers of 1-aminocyclobutane-1-carboxylic acid from its benzyl-protected form will be instrumental in creating more potent and safer therapeutic agents.
Exploration of New Biological Targets and Mechanisms
The unique conformational constraints imposed by the cyclobutane ring suggest that derivatives of this compound may interact with biological targets in novel ways. While the focus has largely been on its use as a constrained amino acid analog in peptides and as an NMDA receptor modulator, there is a vast, unexplored landscape of potential biological targets.
Future investigations will likely involve screening libraries of compounds derived from this compound against a wide range of biological targets to identify new therapeutic opportunities. This could uncover previously unknown mechanisms of action and lead to the development of first-in-class medicines for a variety of diseases. Techniques such as high-throughput screening and chemical proteomics will be invaluable in this exploratory phase. The constrained nature of the cyclobutane scaffold can lead to highly specific interactions with protein binding sites, potentially resulting in drugs with improved efficacy and fewer off-target effects. researchgate.net
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling Benzyl 1-aminocyclobutane-1-carboxylate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear respiratory protection (e.g., N95 mask), nitrile gloves, and safety goggles. Use a lab coat and closed-toe shoes .
- Ventilation : Work in a fume hood to minimize inhalation risks. Ensure the laboratory has adequate general ventilation .
- Storage : Store in a cool, dry, well-ventilated area away from strong oxidizers and ignition sources. Use airtight containers to prevent moisture absorption .
- Emergency Measures : Maintain accessible eyewash stations and safety showers. In case of skin contact, wash immediately with soap and water for 15 minutes .
Q. How can researchers synthesize this compound, and what are the critical reaction parameters?
- Methodological Answer :
- Synthetic Routes : Start with cyclobutane-1-carboxylic acid derivatives. Introduce the benzyl-protected amine group via nucleophilic substitution or coupling reactions (e.g., using benzyl chloroformate).
- Key Parameters :
- Temperature : Optimize between 0–25°C to avoid side reactions from ring strain .
- Catalysts : Consider Lewis acids (e.g., cerium-based catalysts) to enhance reaction efficiency, as seen in analogous ester syntheses .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Q. What analytical methods are suitable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cyclobutane ring structure and benzyl/amine substituents. Compare peaks to reference spectra of similar cyclobutane derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (CHO, MW 190.24) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How does the cyclobutane ring strain influence the reactivity of this compound in organic synthesis?
- Methodological Answer :
- Ring Strain Effects : The four-membered cyclobutane ring introduces ~26 kcal/mol strain, increasing susceptibility to ring-opening reactions.
- Reactivity :
- Thermal Stability : Monitor decomposition via differential scanning calorimetry (DSC). Avoid temperatures >100°C to prevent ring cleavage .
- Catalytic Activation : Use transition-metal catalysts (e.g., Pd or Ru) to leverage strain for cross-coupling or hydrogenation reactions .
Q. What strategies can be employed to resolve contradictions in reported physicochemical properties of this compound?
- Methodological Answer :
- Data Gaps : Address missing parameters (e.g., melting point, solubility) via experimental determination:
- Melting Point : Use a capillary tube method with controlled heating (1°C/min increments) .
- Solubility : Perform shake-flask experiments in solvents (water, ethanol, DMSO) at 25°C, quantified by gravimetric analysis .
- Cross-Validation : Compare results with computational predictions (e.g., COSMO-RS for solubility) .
Q. How can computational chemistry tools aid in predicting the reactivity and reaction pathways of this compound?
- Methodological Answer :
- Retrosynthesis Planning : Use databases like Reaxys or Pistachio to identify feasible synthetic routes and intermediates .
- Density Functional Theory (DFT) : Calculate transition states and activation energies for ring-opening or substitution reactions. Software: Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects) .
Q. What are the challenges in assessing the toxicological profile of this compound, and how can researchers address them?
- Methodological Answer :
- Data Limitations : Acute toxicity and mutagenicity data are unavailable . Mitigate risks by:
- Ames Test : Conduct bacterial reverse mutation assays (e.g., using Salmonella strains) to screen for mutagenicity .
- In Vitro Cytotoxicity : Use human cell lines (e.g., HepG2) to assess IC values via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
